![molecular formula C20H17N3O3S B2387161 (Z)-N-(3-alil-5,6-dimetoxi benzo[d]tiazol-2(3H)-ilideno)-4-cianobenzamida CAS No. 895454-57-6](/img/structure/B2387161.png)

(Z)-N-(3-alil-5,6-dimetoxi benzo[d]tiazol-2(3H)-ilideno)-4-cianobenzamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

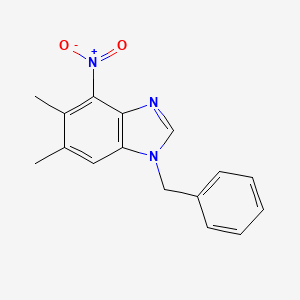

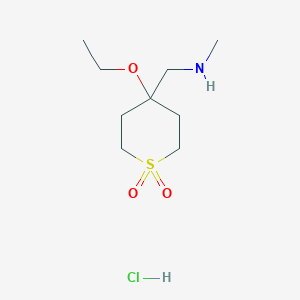

This compound is a derivative of benzo[d]thiazol-2(3H)-one, which is a heterocyclic compound . It has an allyl group, two methoxy groups, and a cyanobenzamide moiety attached to the benzo[d]thiazol-2(3H)-one core.

Synthesis Analysis

While the exact synthesis of this compound isn’t available, similar compounds have been synthesized through various methods. For instance, 1,2,3-triazole derivatives of 6-bromobenzo[d]thiazol-2(3H)-one have been synthesized by 1,3-dipolar cycloaddition with propargyl bromide and different aryl azides in a copper-catalyzed one-pot reaction .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the benzo[d]thiazol-2(3H)-one core, with various functional groups attached. The exact structure would need to be determined through techniques such as X-ray crystallography .Mecanismo De Acción

(Z)-N-(3-allyl-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide exerts its therapeutic effects by inhibiting JAK1/2 signaling, which is involved in the regulation of cytokine signaling and immune function. JAK1/2 inhibition leads to the downregulation of downstream signaling pathways, such as the STAT3 pathway, which is involved in cell proliferation and survival.

Biochemical and Physiological Effects:

(Z)-N-(3-allyl-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide has been shown to have a variety of biochemical and physiological effects. In preclinical studies, (Z)-N-(3-allyl-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide has been shown to reduce the proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. In clinical trials, (Z)-N-(3-allyl-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide has been shown to improve symptoms and quality of life in patients with myelofibrosis, including reductions in spleen size and improvements in anemia.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of using (Z)-N-(3-allyl-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide in lab experiments is its specificity for JAK1/2 inhibition, which allows for the selective targeting of these enzymes without affecting other signaling pathways. However, one limitation of using (Z)-N-(3-allyl-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide is its potential for off-target effects, which may lead to unintended consequences.

Direcciones Futuras

There are several potential future directions for research on (Z)-N-(3-allyl-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide. One area of interest is the development of combination therapies that target multiple signaling pathways involved in cancer and autoimmune disorders. Another area of interest is the investigation of the potential use of (Z)-N-(3-allyl-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide in the treatment of other hematological malignancies and autoimmune disorders. Additionally, further studies are needed to elucidate the mechanisms of action of (Z)-N-(3-allyl-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide and to identify potential biomarkers for patient selection and treatment monitoring.

Métodos De Síntesis

The synthesis of (Z)-N-(3-allyl-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide involves several steps, starting with the reaction of 2-aminothiophenol with 3-allyl-5,6-dimethoxybenzaldehyde to form 3-allyl-5,6-dimethoxybenzo[d]thiazol-2(3H)-one. This intermediate is then reacted with cyanogen bromide to form the corresponding nitrile, which is subsequently reacted with 4-cyanobenzoyl chloride to form (Z)-N-(3-allyl-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide.

Aplicaciones Científicas De Investigación

- Las investigaciones sugieren que este compuesto presenta una posible actividad antitumoral. Puede interferir con el crecimiento y la proliferación de las células cancerosas al dirigirse a vías celulares específicas .

- Las investigaciones se centran en su eficacia contra plagas específicas, como el gusano cogollero oriental y la polilla de la col .

Propiedades Antitumorales

Propiedades Insecticidas

Cristalografía y Estudios Estructurales

Propiedades

IUPAC Name |

4-cyano-N-(5,6-dimethoxy-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3O3S/c1-4-9-23-15-10-16(25-2)17(26-3)11-18(15)27-20(23)22-19(24)14-7-5-13(12-21)6-8-14/h4-8,10-11H,1,9H2,2-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIRJHLCRTPMYKM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)N(C(=NC(=O)C3=CC=C(C=C3)C#N)S2)CC=C)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-chloro-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide](/img/structure/B2387078.png)

![6-Bromo-2-[4-(trifluoromethoxy)phenyl]iminochromene-3-carboxamide](/img/structure/B2387080.png)

![(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone](/img/structure/B2387083.png)

![N-(3,4-difluorophenyl)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2387084.png)

![{2-(2-chlorophenyl)-4-[(2,5-dimethylbenzyl)thio]-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl}methanol](/img/structure/B2387086.png)

![N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(m-tolyl)acetamide](/img/structure/B2387091.png)

![(1S,3S,4R)-2-[(2-Methylpropan-2-yl)oxycarbonyl]-6-oxo-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B2387101.png)